molecular formula C9H7ClN2O4 B2739521 3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 104679-38-1

3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No. B2739521
CAS RN: 104679-38-1
M. Wt: 242.62
InChI Key: OIVANVCNWCWJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “3-(4-chloro-3-nitrophenyl)-1-phenylprop-2-en-1-one” has been described in a research paper . The synthesis process typically involves chemical reactions under controlled conditions, and the exact process can vary depending on the specific compound being synthesized.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of various oxazolidinone derivatives, providing a foundation for understanding their chemical properties and potential applications. For instance, the synthesis of isomeric 2-oxazolidinones from (1R,2R)-and (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediols was studied, highlighting the influence of experimental conditions on the formation of these compounds (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007). Similarly, the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents leading to the formation of oxazaheterocycles, including 1,3-oxazolidin-2-one, were investigated, demonstrating the versatility of these compounds in heterocyclization reactions (Palchikov, 2015).

Biological Applications

The potential biological applications of oxazolidinone derivatives have also been a significant area of research. The production and characterization of monoclonal antibodies for the detection of AOZ, a tissue-bound metabolite of furazolidone, exemplify the use of oxazolidinone derivatives in developing sensitive and specific detection methods for harmful residues in food and animal tissues (Vass et al., 2018).

Material Science and Photophysical Properties

In material science, the study of conjugated organic compounds with oxazolidinone derivatives has demonstrated significant enhancements in electrooptic coefficients, suggesting their potential in high-speed electrooptic switching elements suitable for telecommunications applications. This research underscores the importance of structural modification in achieving desirable photophysical properties (Marder et al., 1994).

Analytical Chemistry

The development of analytical methods for detecting nitrofuran metabolites, such as AOZ, in animal tissues showcases another application of oxazolidinone derivatives. These methods are crucial for monitoring veterinary drug residues, ensuring food safety, and complying with regulatory standards (Cooper et al., 2004).

properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4/c10-7-2-1-6(5-8(7)12(14)15)11-3-4-16-9(11)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVANVCNWCWJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.